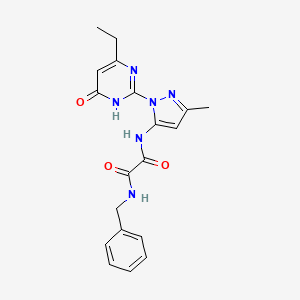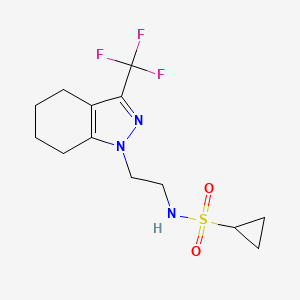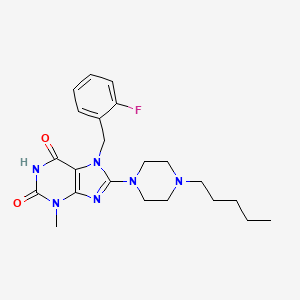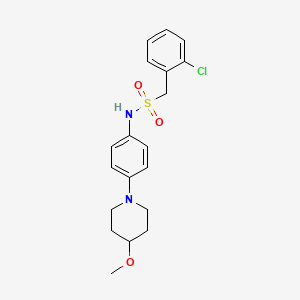![molecular formula C25H23N3O6 B2828545 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 899922-77-1](/img/no-structure.png)
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O6 and its molecular weight is 461.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
A study by Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline salts upon treatment with various acids. These structural investigations contribute to understanding the compound's potential in forming stable complexes, which could be critical in pharmaceutical formulations and material science applications. The research highlights the compound's versatility in forming different structural entities, which could be leveraged for designing drug delivery systems or materials with specific physical properties (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
A significant body of research has been devoted to evaluating the antitumor activity of quinazolinone derivatives. For instance, Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad spectrum antitumor activity. This study underscores the potential of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide derivatives in contributing to the development of new anticancer drugs, offering a promising avenue for therapeutic intervention against various cancer types (Al-Suwaidan et al., 2016).
Synthesis of Novel Compounds
Research by Abu‐Hashem et al. (2020) illustrates the synthesis of novel compounds derived from visnaginone and khellinone, aiming to develop anti-inflammatory and analgesic agents. This study signifies the role of quinazolinone derivatives in synthesizing new molecules with potential therapeutic applications, highlighting the compound's importance in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Docking and Biological Potentials
The work by Mehta et al. (2019) on synthesizing acetamide derivatives and evaluating their antimicrobial and anticancer activities through molecular docking studies showcases the compound's potential in the design of molecules with specific biological targets. This approach not only aids in the identification of compounds with desired biological activity but also enhances the understanding of the molecular basis of their action, paving the way for the rational design of drugs (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid. This intermediate is then coupled with 4-methoxyphenylacetic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "anthranilic acid", "4-methoxyphenylacetic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid in the presence of acetic anhydride and sulfuric acid to form 3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "Step 3: Coupling of 3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1-carboxylic acid with 4-methoxyphenylacetic acid in the presence of sulfuric acid and sodium acetate to form the final product, 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide.", "Step 4: Purification of the final product by recrystallization from ethanol and water." ] } | |
Número CAS |
899922-77-1 |
Fórmula molecular |
C25H23N3O6 |
Peso molecular |
461.474 |
Nombre IUPAC |
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-32-18-11-8-16(9-12-18)26-23(29)15-27-20-7-5-4-6-19(20)24(30)28(25(27)31)17-10-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,26,29) |
Clave InChI |
FORNRRVURPUFFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)


![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2828470.png)
![2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B2828472.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
![N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828477.png)
![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)



